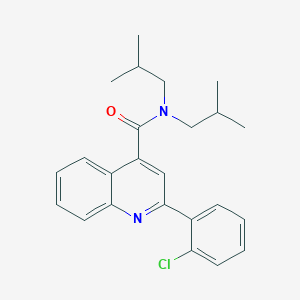
N,N-diisobutyl-2(2-chlorophenyl)-quinoline-4-carboxamide
Cat. No. B8524135
M. Wt: 394.9 g/mol
InChI Key: VYDCKSQEWQNIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04711890
Procedure details


The residue obtained is dissolved in ethyl acetate (100 ml) and the organic phase is extracted with a normal solution of acetic acid (100 ml), washed with water (4×100 ml), dried over magnesium sulphate and evaporated under reduced pressure. The residue obtained is taken up in acetone and, after the addition of a solution of hydrogen chloride in ether, N,N-diisobutyl-2-(2-chlorophenyl)-quinoline-4-carboxamide hydrochloride (1.5 g), melting at 124° C., is isolated.

Name
N,N-diisobutyl-2-(2-chlorophenyl)-quinoline-4-carboxamide hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[CH2:3]([N:7]([CH2:27][CH:28]([CH3:30])[CH3:29])[C:8]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=[C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[CH:11]=1)=[O:9])[CH:4]([CH3:6])[CH3:5]>C(OCC)(=O)C.CC(C)=O.CCOCC>[CH2:3]([N:7]([CH2:27][CH:28]([CH3:30])[CH3:29])[C:8]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=[C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[CH:11]=1)=[O:9])[CH:4]([CH3:6])[CH3:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
N,N-diisobutyl-2-(2-chlorophenyl)-quinoline-4-carboxamide hydrochloride
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C(C)C)N(C(=O)C1=CC(=NC2=CC=CC=C12)C1=C(C=CC=C1)Cl)CC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic phase is extracted with a normal solution of acetic acid (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is isolated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(C)C)N(C(=O)C1=CC(=NC2=CC=CC=C12)C1=C(C=CC=C1)Cl)CC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
